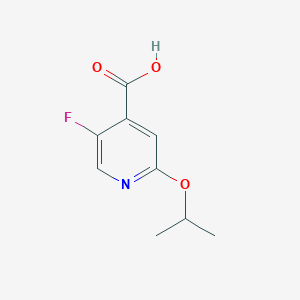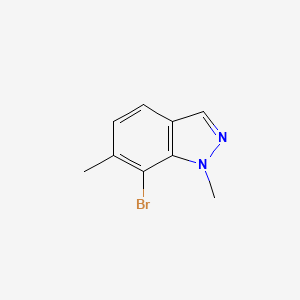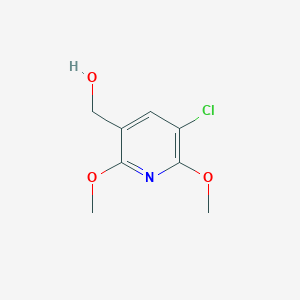
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid (F2PCA) is an important organic compound with many uses in the scientific community. F2PCA is a type of carboxylic acid, which are organic acids that contain a carboxyl group, and is used in various scientific research applications. F2PCA is a versatile compound that can be used in a variety of experiments and studies, and is a key component in the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has a variety of scientific research applications. It is used in the synthesis of various organic compounds, including 5-fluoro-2-pyridin-4-yl-1-propanol and 5-fluoro-2-pyridine-4-carboxylic acid. It is also used in the synthesis of various pharmaceuticals, such as 5-fluoro-2-pyridin-4-yl-1-propanol, which is used in the treatment of depression. Additionally, this compound is used in the synthesis of polymers, such as poly(5-fluoro-2-pyridine-4-carboxylic acid), which is used as an adhesive in the manufacture of medical devices.
Wirkmechanismus
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is an organic acid and its mechanism of action is based on its ability to donate protons. This is due to the presence of the carboxyl group, which is a functional group that is capable of donating protons. When this compound reacts with a base, the proton is donated to the base, resulting in the formation of a salt. This process is known as protonation, and is the basis of this compound’s mechanism of action.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is an inhibitor of the enzyme tyrosine-specific protein kinase, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for the regulation of neurotransmitter levels in the brain. This compound has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and is important for the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Additionally, it is a versatile compound and can be used in a variety of experiments and studies. However, this compound also has some limitations. It is a relatively weak acid, and has a low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid. It could be used in the synthesis of various other organic compounds, and could potentially be used in the development of new pharmaceuticals. Additionally, this compound could be used in the development of new polymers, and could be used to study the biochemical and physiological effects of other organic compounds. Finally, this compound could be used to study the mechanism of action of various enzymes, and could be used to develop new inhibitors of these enzymes.
Synthesemethoden
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of pyridine-4-carboxylic acid with 5-fluoro-2-chloro-1-propanol. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. Other methods of synthesis include the reaction of 5-fluoro-2-chloropropionic acid with pyridine-4-carboxylic acid, and the reaction of 5-fluoro-2-chloropropionic acid with N-methylpyridine.
Eigenschaften
IUPAC Name |
5-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXISWJSHKAADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














